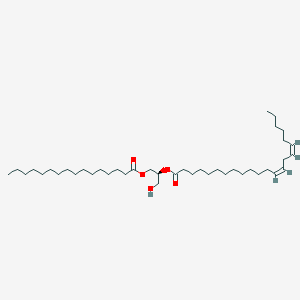

1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DG(16:0/22:2(13Z, 16Z)/0:0)[iso2], also known as diacylglycerol or DAG(16:0/22:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/22:2(13Z, 16Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:2(13Z, 16Z)) pathway. DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/24:1(15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/14:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.

DG(16:0/22:2(13Z,16Z)/0:0) is a diglyceride.

Scientific Research Applications

1. Glycerolipid Metabolism in Plant Biology

1-Hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol plays a role in glycerolipid metabolism. This lipid metabolism is crucial for energy storage and structural functions in plant cells (Roughan and Slack, 1982).

2. Oxidative Stability in Food Science

The compound's oxidative stability has implications in food science, particularly regarding the preservation of oils. The positional arrangement of fatty acids in triacylglycerols like this compound influences their resistance to oxidation, which is critical in maintaining the quality of food products (Wijesundera et al., 2008).

3. Neurochemistry and Brain Function

This compound is relevant in neurochemistry, specifically in the study of diacylglycerol kinase activity in rat brain microsomes. Different molecular species of diacylglycerols, including this compound, serve as substrates for enzymes that regulate signal transduction in the brain (Holub and Piekarski, 1978).

4. Analysis of Marine Oil Supplements

This glycerol derivative is significant in the analysis of marine oil supplements. Techniques like NMR spectroscopy are used to quantify its presence in such products, indicating their quality and health benefits (Siddiqui et al., 2003).

5. Lipid Monolayers and Membrane Physics

Research on branched chain glycerophosphoethanolamines, which include compounds similar to this compound, informs the understanding of lipid monolayers and their applications in membrane physics (Siegel and Vollhardt, 1999).

6. Lipid Aggregation and Micellar Formation

This glycerol derivative contributes to understanding the critical micellar concentration of lipids, which is important in fields like biochemistry and pharmaceuticals (Kramp et al., 1984).

7. Biofuel and Algal Research

Its role in the continuous culture of microalgae for biodiesel production emphasizes its importance in renewable energy research. The algal fermentation process utilizing this compound can lead to the production of valuable biofuels (Ethier et al., 2011).

Properties

Molecular Formula |

C41H76O5 |

|---|---|

Molecular Weight |

649 g/mol |

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate |

InChI |

InChI=1S/C41H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13,17-18,39,42H,3-10,12,14-16,19-38H2,1-2H3/b13-11-,18-17-/t39-/m0/s1 |

InChI Key |

ZJCSFJOHCINPOJ-QIXAIMDBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCC=CCC=CCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1240784.png)

![[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate](/img/structure/B1240800.png)

![N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine](/img/structure/B1240802.png)

![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-[(di-o-tolylmethyl-carbamoyl)-methyl]-2-[4-(2-isopropoxy-ethoxy)-phenyl]-pyrrolidine-3-carboxylic acid; TFA](/img/structure/B1240806.png)